N-cyclopropylpyrimidin-2-amine
Overview
Description
“N-cyclopropylpyrimidin-2-amine” is a chemical compound with the CAS Number: 151390-00-0 . It has a molecular weight of 135.17 and its IUPAC name is N-cyclopropyl-2-pyrimidinamine . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “N-cyclopropylpyrimidin-2-amine” is1S/C7H9N3/c1-4-8-7(9-5-1)10-6-2-3-6/h1,4-6H,2-3H2,(H,8,9,10)
. This indicates that the compound has a cyclopropyl group attached to a pyrimidine ring.
Scientific Research Applications
Anti-Fibrosis Activity
Cyclopropyl-pyrimidin-2-yl-amine derivatives have been found to exhibit anti-fibrotic activities. In a study, fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
PLK4 Inhibitors
Cyclopropyl-pyrimidin-2-yl-amine derivatives have been used in the synthesis of potent PLK4 inhibitors. PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity. Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Synthesis of Novel Derivatives
Cyclopropylamine (CPA) has been used in the synthesis of N - [4- (4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives . It has also been used in the synthesis of Pt (CPA) 2 (bis methylthiomethylenepropanedioate) and Pt (CPA) 2 (bis ethylthiomethylenepropanedioate) complexes .
Anti-Inflammatory Agents
Pyrimidine analogs, which can be synthesized using Cyclopropyl-pyrimidin-2-yl-amine, are known to possess enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
Cyclopropyl-pyrimidin-2-yl-amine, also known as N-cyclopropylpyrimidin-2-amine or 2-Pyrimidinamine, N-cyclopropyl- (9CI), is a compound that has been found to interact with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, making them a significant target of many pharmaceutical compounds .
Mode of Action
The compound acts by inactivating cytochrome P450 enzymes. This inactivation involves an initial one-electron oxidation at nitrogen, followed by scission of the cyclopropyl ring, leading to covalent modification of the enzyme . This interaction disrupts the normal function of the enzymes, potentially altering the metabolism of other substances within the body .
Biochemical Pathways
These enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs, toxins, and hormones .
Pharmacokinetics
Similar compounds have been found to exhibit good plasma stability and liver microsomal stability
Result of Action
The primary result of Cyclopropyl-pyrimidin-2-yl-amine’s action is the inactivation of cytochrome P450 enzymes . This can lead to alterations in the metabolism of other substances within the body, potentially resulting in a variety of molecular and cellular effects. The exact effects would likely depend on the specific substances being metabolized and the overall physiological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cyclopropyl-pyrimidin-2-yl-amine. For instance, the compound’s action may be affected by factors such as pH, temperature, and the presence of other substances that can interact with cytochrome P450 enzymes . Additionally, the compound’s stability could be influenced by factors such as light, humidity, and temperature .
properties
IUPAC Name |
N-cyclopropylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-4-8-7(9-5-1)10-6-2-3-6/h1,4-6H,2-3H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHDMQALIRQNIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591640 | |
Record name | N-Cyclopropylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylpyrimidin-2-amine | |
CAS RN |
151390-00-0 | |
Record name | N-Cyclopropylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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